molecular formula C14H17NO4 B1607282 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid CAS No. 353465-22-2

1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

Cat. No. B1607282
CAS RN: 353465-22-2
M. Wt: 263.29 g/mol
InChI Key: TZQZLEXNQVSXDV-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, also known as 1-(3-methoxybenzoyl)piperidine-4-carboxylic anhydride (MPCA), is an organic compound belonging to the group of carboxylic acids. It is a white, crystalline solid with a melting point of 155-156°C. MPCA is a versatile compound used in a variety of synthetic organic chemistry applications, such as the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used as a building block for the synthesis of other compounds.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Compounds structurally related to "1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid" have been explored for their synthesis and antimicrobial activities. For instance, derivatives of benzothiazoles and pyridine have been synthesized and shown variable and modest activity against bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Palladium-Catalyzed CH Functionalization

  • Research into palladium-catalyzed CH functionalization has utilized compounds with similar structural features for the synthesis of oxindole derivatives, highlighting its application in medicinal chemistry synthesis and possibly in the synthesis of enzyme inhibitors (Magano, Kiser, Shine, & Chen, 2014).

Cytotoxicity Evaluation

  • Derivatives from plants like Piper hispidum, which share structural motifs with the compound of interest, have been isolated and their cytotoxicity evaluated, revealing moderate activity for some derivatives. This suggests potential for cancer research or as leads in the development of new therapeutic agents (Friedrich et al., 2005).

Hydrogen Bonding and Crystal Structure Analysis

  • Studies on the crystal structure and hydrogen bonding patterns of related compounds provide insights into their physicochemical properties, which could inform drug design and the development of materials with specific characteristics (Smith & Wermuth, 2010).

Antioxidant and Antiproliferative Activities

  • Novel series of derivatives have been synthesized and evaluated for their DPPH radical-scavenging and antiproliferative activities, indicating applications in the search for new antioxidant and anticancer compounds (El-Sawy et al., 2013).

properties

IUPAC Name

1-(3-methoxybenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-19-12-4-2-3-11(9-12)13(16)15-7-5-10(6-8-15)14(17)18/h2-4,9-10H,5-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQZLEXNQVSXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353825
Record name 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

CAS RN

353465-22-2
Record name 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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